molecular formula C8H6IN7O2 B11084348 4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11084348
M. Wt: 359.08 g/mol
InChI Key: IYDGPPUGASYOSQ-UHFFFAOYSA-N
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Description

4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex heterocyclic compound that features multiple nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the oxadiazole rings. Common reagents used in these reactions include hydrazines, nitriles, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, the compound is explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole and oxadiazole rings, such as:

Uniqueness

What sets 4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine apart is its specific substitution pattern and the presence of the iodine atom, which can be leveraged for further functionalization.

Properties

Molecular Formula

C8H6IN7O2

Molecular Weight

359.08 g/mol

IUPAC Name

4-[5-(4-iodo-1-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H6IN7O2/c1-16-2-3(9)4(12-16)8-11-7(15-17-8)5-6(10)14-18-13-5/h2H,1H3,(H2,10,14)

InChI Key

IYDGPPUGASYOSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=NC(=NO2)C3=NON=C3N)I

Origin of Product

United States

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